molecular formula C8H12O3 B3321540 Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 135637-81-9

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B3321540
CAS No.: 135637-81-9
M. Wt: 156.18 g/mol
InChI Key: XAESUVRCRNJFDR-MEKDEQNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate can be synthesized through various chemical reactions. One common method involves the cyclopropanation of ethyl diazoacetate with a suitable olefin under the influence of a rhodium catalyst . The reaction conditions typically include low catalyst loadings and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. This method allows for better control over reaction parameters and scalability . The compound is then purified through distillation or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific structural features and functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical transformations and serve as an intermediate in complex syntheses makes it particularly valuable in research and industry .

Properties

IUPAC Name

ethyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAESUVRCRNJFDR-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
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Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
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Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate

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